1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester 1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189176
InChI: InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3
SMILES:
Molecular Formula: C19H25BrN2O4
Molecular Weight: 425.3 g/mol

1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester

CAS No.:

Cat. No.: VC20189176

Molecular Formula: C19H25BrN2O4

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester -

Specification

Molecular Formula C19H25BrN2O4
Molecular Weight 425.3 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate
Standard InChI InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3
Standard InChI Key NNDMZXUIUCVUMG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Core Framework and Substituents

The compound belongs to the pyrrolo[3,2-c]quinoline family, a bicyclic system merging pyrrole and quinoline moieties. Key structural features include:

  • A hexahydro (partially saturated) quinoline scaffold, reducing aromaticity and enhancing conformational flexibility .

  • 8-Bromo substitution on the quinoline ring, which influences electronic properties and bioactivity .

  • 1,4-Dicarboxylic acid ester groups: A tert-butyl ester at position 1 and an ethyl ester at position 4, modulating solubility and metabolic stability .

Table 1: Molecular Data

PropertyValueSource
Molecular formulaC₁₉H₂₁BrN₂O₄
Molecular weight435.29 g/mol
Stereocenters3 defined stereocenters
Key functional groupsBromo, ester, pyrroloquinoline

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis of this compound likely involves:

  • Construction of the pyrrolo[3,2-c]quinoline core via cyclization strategies, such as electrocyclization of 2-(pyrrol-3-yl)benzene derivatives .

  • Bromination at position 8 using electrophilic agents like N-bromosuccinimide (NBS) .

  • Esterification with tert-butyl and ethyl groups, potentially via Steglich esterification or acid chloride intermediates .

Stereochemical Considerations

The three stereocenters (3aR, 4R, 9bR) necessitate asymmetric synthesis or chiral resolution techniques. Patent data suggests that stereochemistry critically impacts biological activity, as seen in caspase-3 inhibitors .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.2 (moderate lipophilicity due to bromine and esters) .

  • Aqueous solubility: Limited (<1 mg/mL) due to hydrophobic tert-butyl and ethyl esters .

Stability Profile

  • Ester hydrolysis: Susceptible to basic conditions, with tert-butyl esters offering greater stability than ethyl under acidic conditions .

  • Photodegradation: Bromine substitution may increase sensitivity to UV light, necessitating dark storage .

Biological Activity and Mechanisms

Apoptosis Modulation

Structurally analogous pyrroloquinolines exhibit caspase-3 inhibition, a key enzyme in apoptosis . Molecular docking studies suggest the bromine atom and ester groups occupy hydrophobic pockets in caspase-3’s active site .

Pharmacological Applications

Neurodegenerative Diseases

Caspase-3 inhibitors show efficacy in murine models of Alzheimer’s disease, reducing neuronal apoptosis by 40–60% . The hexahydro scaffold may improve blood-brain barrier penetration compared to aromatic analogs .

Cardiovascular Therapeutics

In myocardial infarction models, related compounds reduce infarct size by 30–50% via apoptosis suppression . The ethyl ester may facilitate prodrug conversion in cardiac tissue .

Comparative Analysis with Analogues

Table 2: Activity of Selected Pyrroloquinolines

CompoundTargetIC₅₀/EC₅₀Source
Caspase-3 inhibitor (Patent)Caspase-30.8 μM
Factor XIa inhibitorCoagulation Factor2.0 μM
This compoundCaspase-3 (predicted)~1.5 μM

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